molecular formula C12H11NO2S B2859934 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid CAS No. 1029107-45-6

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid

Cat. No. B2859934
CAS RN: 1029107-45-6
M. Wt: 233.29
InChI Key: QAQPTYAVZUUPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid, also known as PTAA, is an organic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. PTAA has shown potential as an anti-inflammatory, analgesic, and antipyretic agent.

Scientific Research Applications

Synthesis and Characterization

Thiophene-containing compounds like 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid demonstrate versatile biological activity and are often used in synthesizing a variety of heterocyclic compounds. These compounds, due to their structure, have been identified with properties such as anticancer, antibacterial, antiviral, and antioxidant activities. Notable research includes the synthesis of novel thiophene-containing compounds for exploring their biological activities, emphasizing the importance of the thiophene nucleus in medicinal chemistry (Mabkhot et al., 2017).

Biocatalysis

In biocatalysis, compounds related to 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid have been utilized. For instance, p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii has been reported to catalyze syntheses of trihydroxyphenolic acids, which are strong antioxidants and potentially useful as medicinal agents (Dhammaraj et al., 2015).

Electrophilic Substitution Studies

Research on derivatives of phenylthiophen, similar to 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid, has shown that electrophilic substitution can result in compounds with potential biological activity. These studies are crucial in understanding the chemical properties and potential applications of such compounds (Beaton et al., 1976).

Applications in Sensor Technology

Compounds structurally similar to 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid have been used in developing electrochemical sensors. For instance, poly(thiophen-3-yl-acetic acid ester) has been utilized in electrochemical hybridization sensors, demonstrating the potential of these compounds in bioelectronic applications (Cha et al., 2003).

Solar Cell Applications

In the field of renewable energy, derivatives of thiophene acetic acid have been explored for their use in dye-sensitized solar cells. These studies demonstrate the potential of thiophene-based compounds in enhancing the efficiency of solar energy conversion (Hagberg et al., 2008).

properties

IUPAC Name

2-anilino-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)11(9-6-7-16-8-9)13-10-4-2-1-3-5-10/h1-8,11,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQPTYAVZUUPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid

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